molecular formula C15H23NO B5167927 4-[3-(cyclopentylamino)butyl]phenol

4-[3-(cyclopentylamino)butyl]phenol

Cat. No. B5167927
M. Wt: 233.35 g/mol
InChI Key: NKGQCZVMMMZKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(cyclopentylamino)butyl]phenol, also known as CPABP, is a synthetic compound that belongs to the family of phenols. It is commonly used in scientific research for its ability to bind to and activate the G protein-coupled receptor GPR55.

Mechanism of Action

4-[3-(cyclopentylamino)butyl]phenol binds to the GPR55 receptor and activates it, leading to downstream signaling pathways. The exact mechanism of action of 4-[3-(cyclopentylamino)butyl]phenol is not fully understood, but it is known to activate intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-[3-(cyclopentylamino)butyl]phenol has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity, reduce inflammation, and inhibit cancer cell proliferation. 4-[3-(cyclopentylamino)butyl]phenol has also been shown to have effects on the cardiovascular system, with some studies showing that it may have a protective effect against myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(cyclopentylamino)butyl]phenol in lab experiments is its ability to selectively activate the GPR55 receptor. This allows researchers to study the specific effects of GPR55 activation without interference from other receptors. However, one limitation of using 4-[3-(cyclopentylamino)butyl]phenol is its relatively low yield in the synthesis process, which can limit the amount of material available for experiments.

Future Directions

There are many potential future directions for research involving 4-[3-(cyclopentylamino)butyl]phenol. One area of interest is its potential as a treatment for cancer, as it has been shown to inhibit cancer cell proliferation in animal models. Another area of interest is its effects on the cardiovascular system, as it may have potential as a treatment for myocardial ischemia-reperfusion injury. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(cyclopentylamino)butyl]phenol and its effects on various physiological processes.

Synthesis Methods

4-[3-(cyclopentylamino)butyl]phenol can be synthesized by reacting 4-bromophenol with cyclopentylamine and 3-bromobutane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 40%.

Scientific Research Applications

4-[3-(cyclopentylamino)butyl]phenol has been used in various scientific research studies due to its ability to activate the GPR55 receptor. This receptor is known to play a role in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation. 4-[3-(cyclopentylamino)butyl]phenol has been shown to have analgesic effects in animal models of pain, and it has also been investigated as a potential treatment for cancer.

properties

IUPAC Name

4-[3-(cyclopentylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(16-14-4-2-3-5-14)6-7-13-8-10-15(17)11-9-13/h8-12,14,16-17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGQCZVMMMZKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.